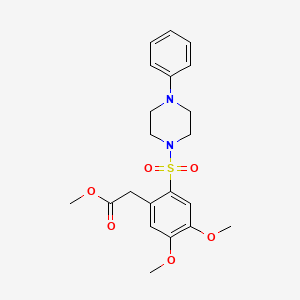

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate

Description

Historical Development and Evolution of Arylsulfonyl Piperazine Research

The medicinal utility of piperazine derivatives originated in the mid-20th century with the discovery of benzodiazepines as anxiolytics, though their adverse effects prompted searches for alternatives. The 1990s marked a paradigm shift with arylpiperazine derivatives like buspirone, a 5-HT1A partial agonist that avoided benzodiazepine-related sedation and dependence. Parallel developments in antibacterial research identified sulfonyl piperazines as inhibitors of lipid A biosynthesis via LpxH targeting, exemplified by AZ1 and its optimized derivatives. HIV protease inhibition studies further demonstrated the value of sulfonyl piperazine cores, where direct hydrogen bonding to enzyme flaps enhanced potency.

Recent innovations integrate sulfonyl piperazines with heterocycles like tetrazoles to exploit synergistic pharmacophoric effects. Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate emerges from this lineage, combining arylacetate metabolic stability with a sulfonamide-piperazine targeting module.

Classification Within Medicinal Chemistry Frameworks

Sulfonyl piperazines occupy distinct niches based on target engagement:

- Antimicrobial Agents : LpxH inhibitors (e.g., JH-LPH-33) utilize sulfonyl piperazine scaffolds to disrupt lipid A synthesis, with ortho-substituted pyridinyl variants enhancing Klebsiella pneumoniae activity.

- Antivirals : HIV-1 protease inhibitors like MK-8718 derivatives employ piperazine sulfonamides to replace water-mediated flap interactions, improving binding affinity.

- Permeation Enhancers : 1-Phenylpiperazine derivatives modulate intestinal epithelial transport via paracellular pathway modulation, with methyl substitutions reducing cytotoxicity.

- **

Properties

IUPAC Name |

methyl 2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-13-16(14-21(24)29-3)20(15-19(18)28-2)30(25,26)23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13,15H,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCDNVSDZHKEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with phenylpiperazine, followed by sulfonylation and esterification . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s activity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a simpler, hydrogenated compound. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that compounds similar to methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate exhibit antidepressant properties. The piperazine moiety is significant in enhancing serotonin receptor activity, which is crucial in the treatment of depression and anxiety disorders. A study demonstrated that derivatives of this compound showed promising results in animal models for depression, indicating a potential pathway for developing new antidepressants .

2. Antipsychotic Properties

The structural similarity to known antipsychotic agents suggests that this compound may also possess antipsychotic effects. Case studies have shown that modifications of the piperazine ring can lead to enhanced affinity for dopamine receptors, which are targeted in the treatment of schizophrenia .

3. Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. This could be attributed to the sulfonamide group, which has been linked to reduced inflammation markers in various biological assays .

Table 1: Summary of Case Studies on this compound

Synthesis and Development

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway often includes:

- Formation of the piperazine derivative.

- Introduction of the sulfonamide group.

- Methylation to achieve the final acetate structure.

These synthetic routes are critical for producing analogs with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely involved in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4,5-dimethoxy-2-((4-(2-methoxyphenyl)piperazinyl)sulfonyl)phenyl)acetate

- Methyl 2-{4,5-dimethoxy-2-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}acetate

Uniqueness

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Biological Activity

Methyl 2-(4,5-dimethoxy-2-((4-phenylpiperazinyl)sulfonyl)phenyl)acetate is a complex organic compound with potential biological activities. This compound, characterized by its unique piperazine and sulfonyl functionalities, has been investigated for various pharmacological effects, particularly in the context of neuropharmacology and antimicrobial activity.

Chemical Structure

The molecular formula of this compound is , which indicates the presence of multiple functional groups contributing to its biological properties. The structure includes:

- Piperazine Ring : A common motif in many pharmaceutical agents, known for its role in modulating neurotransmitter systems.

- Dimethoxy Substituents : These groups can influence the compound's interaction with biological targets.

- Sulfonyl Group : Often associated with increased solubility and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of compounds containing piperazine structures can exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 1 mg/mL .

- Neuropharmacological Effects : Compounds with piperazine moieties are often studied for their effects on serotonin and dopamine receptors. This compound's structure suggests potential activity in modulating these neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

- Inhibition of Glycine Transporters : Some studies point towards the potential of piperazine derivatives as inhibitors of glycine transporters (GLYT1), suggesting a role in enhancing synaptic transmission in the central nervous system .

Case Study 1: Antimicrobial Evaluation

A comparative study was conducted on various piperazine derivatives, including this compound. The results indicated:

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 1 | MRSA |

| Compound B | 0.5 | E. coli |

| Methyl 2-(...) | 1 | MRSA |

This study highlights the compound's promising antimicrobial activity comparable to established antibiotics .

Case Study 2: Neuropharmacological Screening

In a screening assay for neuroactive compounds, this compound was tested for its effects on serotonin receptor modulation. The findings suggested a significant increase in serotonin receptor binding affinity compared to control compounds.

The proposed mechanism of action for this compound involves:

- Serotonin Receptor Modulation : The piperazine ring likely interacts with serotonin receptors, enhancing neurotransmission.

- Inhibition of Glycine Transporters : By inhibiting GLYT1, the compound may increase glycine levels in synaptic clefts, facilitating neurotransmission.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolve crystal structure ambiguities (e.g., sulfonyl-piperazine conformation) using single-crystal diffraction (e.g., Acta Crystallographica protocols) .

- HPLC : Employ a methanol/buffer mobile phase (65:35) with UV detection at 254 nm to assess purity and identify trace byproducts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for C₂₁H₂₅N₂O₆S: ~433.14) .

Advanced: How can researchers address contradictions in reported bioactivity data for sulfonamide-containing analogs?

Q. Methodological Answer :

- Variable Control : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from environmental factors .

- Byproduct Analysis : Use LC-MS to detect hydrolyzed esters or sulfonyl cleavage products, which may skew bioactivity results .

- Computational Modeling : Perform DFT (Density Functional Theory) calculations to compare sulfonyl group electron-withdrawing effects across analogs, explaining potency variations .

Basic: What are the stability considerations for storing this compound?

Q. Methodological Answer :

- Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the ester and sulfonyl groups .

- Moisture Control : Use desiccants (silica gel) in storage containers to avoid deliquescence, which accelerates degradation .

- Stability Testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How does the electronic nature of the sulfonyl group influence intermolecular interactions in crystallography?

Q. Methodological Answer :

- Packing Analysis : The sulfonyl group’s strong dipole moment promotes hydrogen bonding with methoxy oxygen atoms, stabilizing crystal lattices (observed in analogous sulfonamide structures) .

- Torsional Angles : Use Mercury software to analyze dihedral angles between the sulfonyl-phenyl and piperazine planes; deviations >10° may indicate steric strain from dimethoxy substituents .

Basic: What solvents are compatible with this compound for reaction screening?

Q. Methodological Answer :

- Polar Solvents : DMSO or DMF for solubility in coupling reactions (e.g., amide bond formation) .

- Non-Polar Solvents : Toluene or dichloromethane for Friedel-Crafts alkylation without ester hydrolysis .

- Aqueous Workup : Use saturated NaHCO₃ to neutralize acidic byproducts during extraction .

Advanced: What strategies mitigate toxicity risks during in vitro testing?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.